

An In-Depth Technical Guide to 4-(11-Hydroxyundecyloxy)benzaldehyde

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Compound of Interest

Compound Name:	4-(11-Hydroxyundecyloxy)benzaldehyde
CAS No.:	124389-14-6
Cat. No.:	B056234

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(11-Hydroxyundecyloxy)benzaldehyde, identified by the CAS number 124389-14-6, is a bifunctional organic compound of increasing interest in materials science and medicinal chemistry.^{[1][2]} Its unique molecular architecture, featuring a reactive benzaldehyde group, a long aliphatic undecyloxy chain, and a terminal hydroxyl group, makes it a versatile building block for the synthesis of complex molecules with tailored properties. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and applications, with a particular focus on its potential in drug development.

Physicochemical Properties

4-(11-Hydroxyundecyloxy)benzaldehyde is a white to off-white crystalline solid at room temperature. The presence of the long alkyl chain imparts significant lipophilicity, while the aldehyde and hydroxyl moieties provide sites for hydrogen bonding and further chemical modification.

Property	Value	Source
CAS Number	124389-14-6	[1][2]
Molecular Formula	C ₁₈ H ₂₈ O ₃	[1]
Molecular Weight	292.42 g/mol	[1]
Appearance	White to Almost white powder/crystal	
Purity	>98.0% (HPLC)	
Storage	Recommended in a cool, dark place (<15°C) under an inert atmosphere.	
Sensitivity	Air sensitive	

Synthesis of 4-(11-Hydroxyundecyloxy)benzaldehyde

The most logical and widely applicable method for the synthesis of **4-(11-Hydroxyundecyloxy)benzaldehyde** is the Williamson ether synthesis.[3] This venerable yet reliable SN2 reaction involves the coupling of an alkoxide with an alkyl halide. In this specific case, the phenoxide of 4-hydroxybenzaldehyde is reacted with an 11-halo-1-undecanol.

Causality of Experimental Choices

The choice of the Williamson ether synthesis is dictated by its efficiency in forming aryl ethers. The reaction requires the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde to form a potent nucleophile, the phenoxide. A moderately strong base like potassium carbonate is typically sufficient for this purpose, as the acidity of the phenolic proton is significantly higher than that of an aliphatic alcohol. A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is chosen to solvate the cation of the base and the phenoxide, thereby enhancing the nucleophilicity of the phenoxide and facilitating the SN2 reaction. 11-Bromo-1-undecanol is a suitable alkylating agent; the bromide is a good leaving group, and the long alkyl chain does not sterically hinder the primary carbon, favoring the desired substitution reaction over elimination.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating through in-process checks and final product characterization.

Materials:

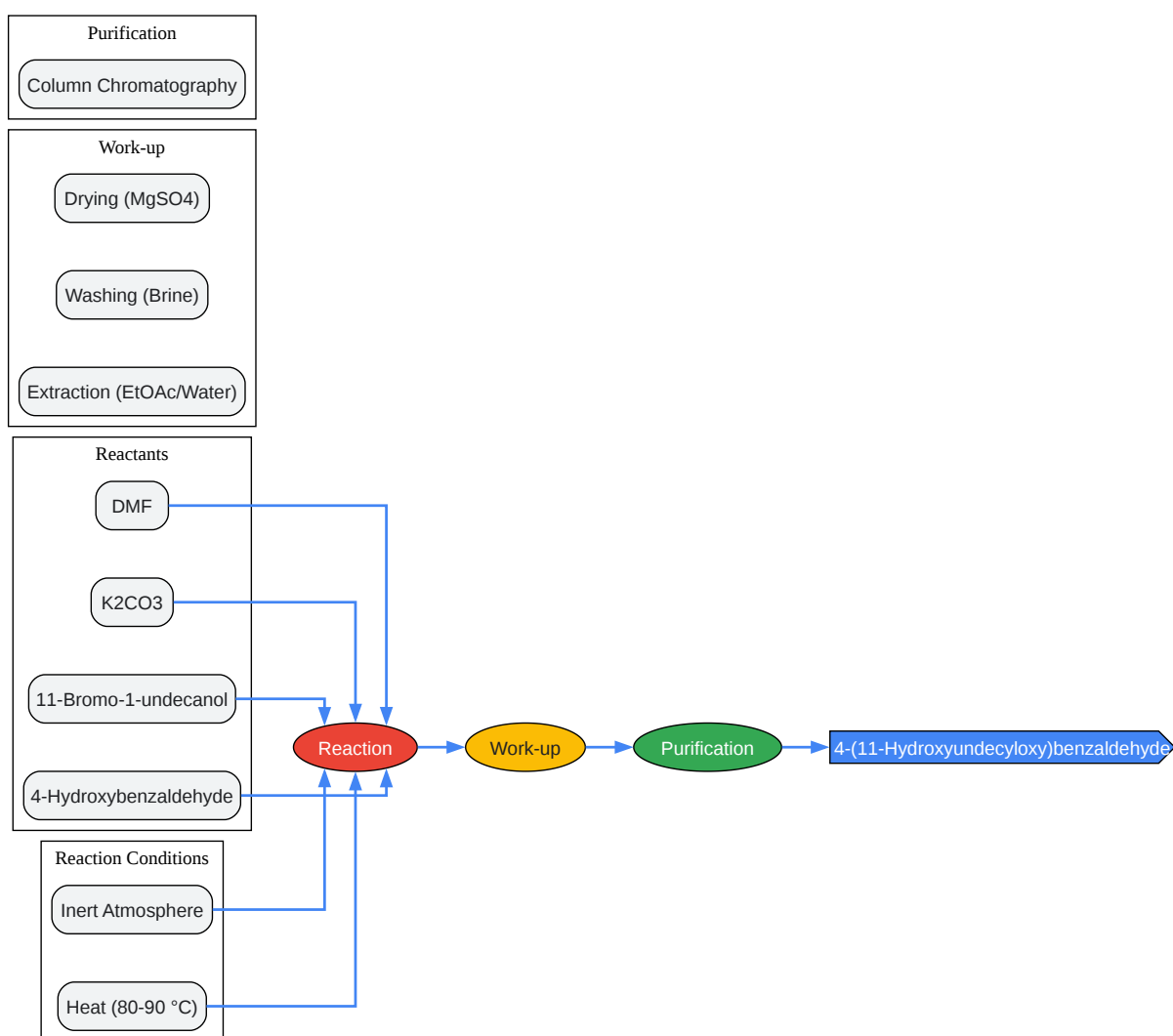
- 4-Hydroxybenzaldehyde ($\geq 98\%$)
- 11-Bromo-1-undecanol ($\geq 97\%$)
- Potassium Carbonate (K_2CO_3), anhydrous
- Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Hexane
- Brine (saturated aqueous NaCl solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$)

Equipment:

- Round-bottom flask equipped with a magnetic stirrer and reflux condenser
- Heating mantle with temperature control
- Separatory funnel
- Rotary evaporator
- Apparatus for column chromatography
- Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Methodology:

- **Reaction Setup:** In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 4-hydroxybenzaldehyde (1.0 eq), 11-bromo-1-undecanol (1.1 eq), and anhydrous potassium carbonate (1.5 eq) in anhydrous DMF. The use of a slight excess of the alkylating agent ensures complete consumption of the starting benzaldehyde, and the excess base drives the reaction to completion.
- **Reaction Execution:** Heat the reaction mixture to 80-90 °C with vigorous stirring. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The disappearance of the 4-hydroxybenzaldehyde spot and the appearance of a new, less polar product spot will indicate the reaction's progression.
- **Work-up:** Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes). The organic layers are combined, washed with water and then with brine to remove residual DMF and inorganic salts.
- **Purification:** Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure **4-(11-Hydroxyundecyloxy)benzaldehyde**.
- **Characterization:** The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be further assessed by HPLC.



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Caption: Williamson Ether Synthesis Workflow for **4-(11-Hydroxyundecyloxy)benzaldehyde**.

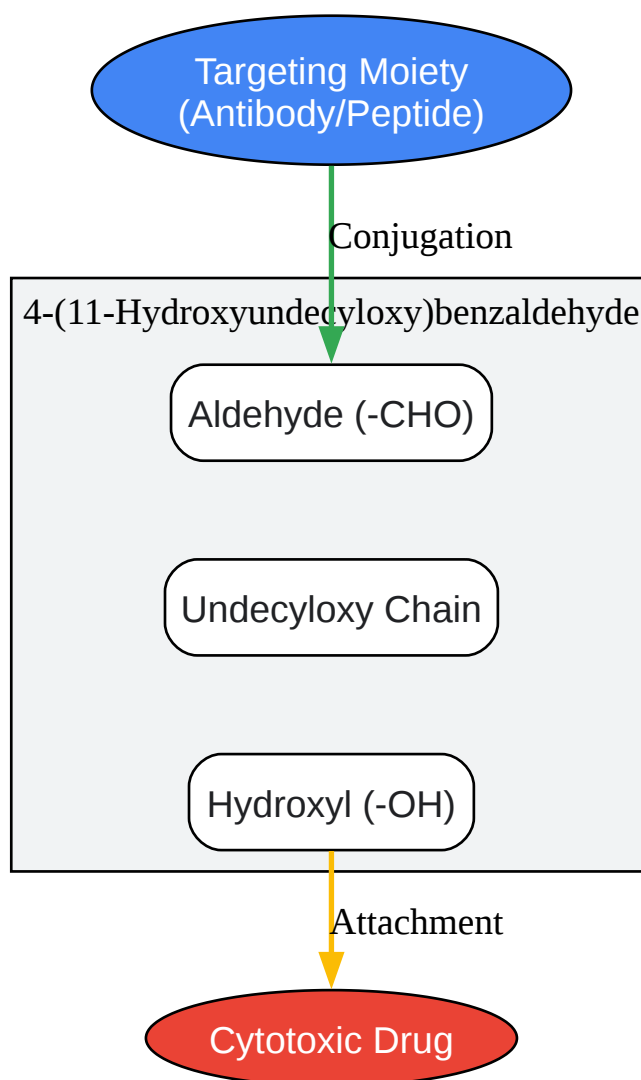
Applications in Drug Development: A Bifunctional Linker

The structure of **4-(11-Hydroxyundecyloxy)benzaldehyde**, with a reactive aldehyde at one end and a terminal hydroxyl group at the other, separated by a long lipophilic chain, makes it an attractive candidate as a bifunctional linker in the construction of drug conjugates.[4]

Role as a Linker in Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs)

In the realm of targeted drug delivery, linkers play a crucial role in connecting a potent cytotoxic drug to a targeting moiety, such as an antibody or a peptide.[5] The linker's properties, including its length, flexibility, and cleavage mechanism, are critical determinants of the conjugate's stability, pharmacokinetics, and efficacy.

The aldehyde group of **4-(11-Hydroxyundecyloxy)benzaldehyde** can be utilized for conjugation to a targeting molecule through the formation of a Schiff base with an amine group on the antibody or peptide, followed by reduction to a stable secondary amine.[6] The terminal hydroxyl group can be derivatized to attach a cytotoxic drug. The long undecyloxy chain provides a hydrophobic spacer, which can influence the overall solubility and aggregation properties of the conjugate.



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Caption: Conceptual role of **4-(11-Hydroxyundecyloxy)benzaldehyde** as a bifunctional linker.

Safety and Handling

As a prudent measure, **4-(11-Hydroxyundecyloxy)benzaldehyde** should be handled with the same precautions as its parent compounds, 4-hydroxybenzaldehyde and other aromatic aldehydes, until specific toxicological data becomes available.

Potential Hazards:

- Skin and Eye Irritation: Aromatic aldehydes are often irritating to the skin and eyes.[7]

- Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
- Air Sensitivity: The aldehyde functional group can be susceptible to oxidation upon prolonged exposure to air, potentially forming the corresponding carboxylic acid.[8]

Recommended Handling Procedures:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.
- Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.[8]

First Aid Measures:

- In case of skin contact: Wash with plenty of soap and water.
- In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
- If inhaled: Move the person into fresh air and keep comfortable for breathing.
- If swallowed: Rinse mouth. Do NOT induce vomiting.

In all cases of exposure, seek medical advice if symptoms persist.

Conclusion

4-(11-Hydroxyundecyloxy)benzaldehyde is a valuable and versatile chemical intermediate with established applications in materials science and significant potential in the field of drug development. Its synthesis via the Williamson ether reaction is a robust and scalable process. The bifunctional nature of this molecule, coupled with its long lipophilic spacer, makes it an intriguing candidate for the design of novel drug-linker conjugates. As research in targeted

therapeutics continues to advance, the utility of such well-defined molecular scaffolds is expected to grow, paving the way for the development of more effective and safer medicines.

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